N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is a chemical compound with the molecular formula C13H10ClFN2O5S and a molecular weight of 360.745 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a base to form 2-(4-chlorophenoxy)-4-nitrophenyl chloride. This intermediate is then reacted with fluoromethanesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
Dichlorprop: Another chlorophenoxy herbicide with structural similarities.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Compounds with anti-inflammatory activities and similar structural motifs.
Uniqueness
N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is unique due to its combination of a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
51765-52-7 |
---|---|
Molekularformel |
C13H10ClFN2O5S |
Molekulargewicht |
360.75 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide |
InChI |
InChI=1S/C13H10ClFN2O5S/c14-9-1-4-11(5-2-9)22-13-7-10(17(18)19)3-6-12(13)16-23(20,21)8-15/h1-7,16H,8H2 |
InChI-Schlüssel |
BFJFBWPCLSLVFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.